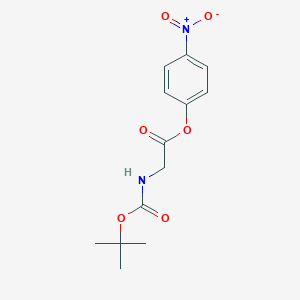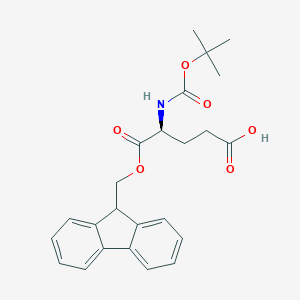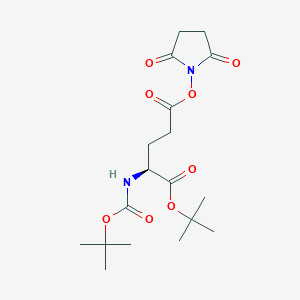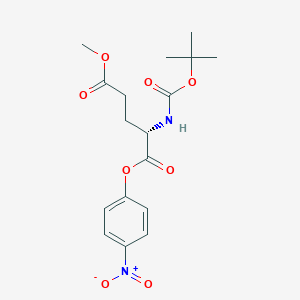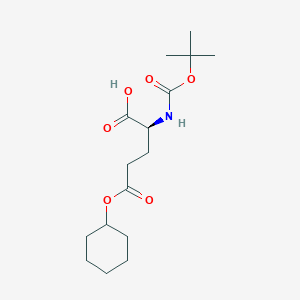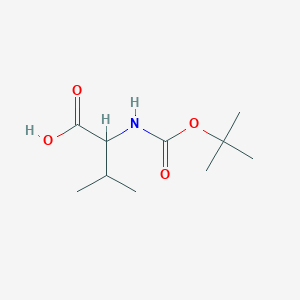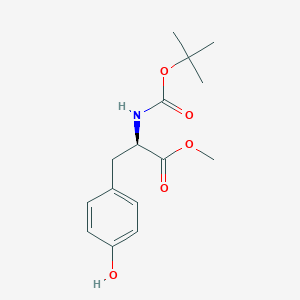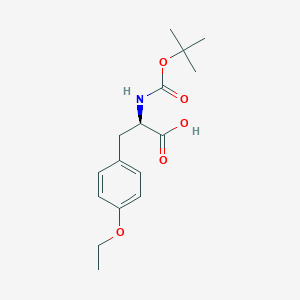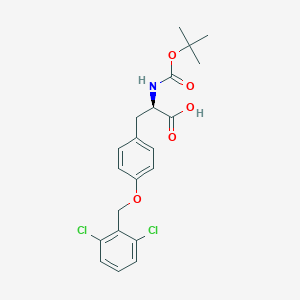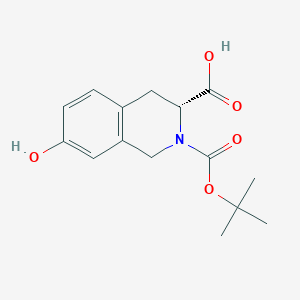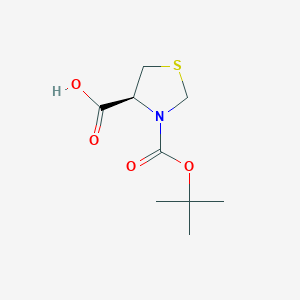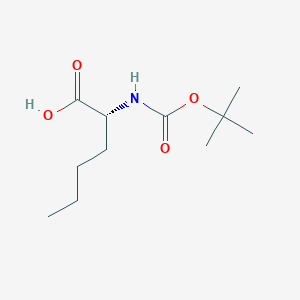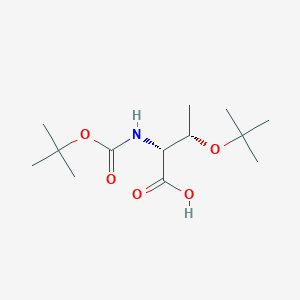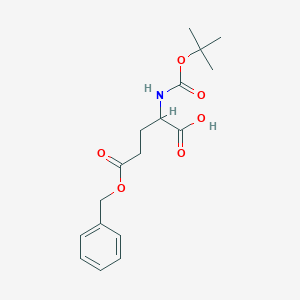
Boc-DL-Glu(Obzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Glu(Obzl)-OH: , also known as tert-butoxycarbonyl-DL-glutamic acid benzyl ester, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyl ester (Obzl) protects the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Boc-DL-Glu(Obzl)-OH typically begins with DL-glutamic acid.
Protection of the Amino Group: The amino group of DL-glutamic acid is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is then protected by esterification with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-DL-Glu(Obzl)-OH undergoes deprotection reactions to remove the Boc and benzyl ester groups. These reactions are typically carried out under acidic conditions (e.g., trifluoroacetic acid for Boc removal) or hydrogenation (e.g., palladium on carbon for benzyl ester removal).
Substitution Reactions: The compound can undergo substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for Boc group removal.
Palladium on Carbon (Pd/C): Used for hydrogenation to remove the benzyl ester group.
Major Products Formed:
DL-Glutamic Acid: The primary product after complete deprotection.
Partially Protected Intermediates: Depending on the reaction conditions, partially deprotected intermediates may also be formed.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-DL-Glu(Obzl)-OH is widely used in the synthesis of peptides, where it serves as a protected building block to prevent side reactions.
Biology:
Protein Engineering: The compound is used in the synthesis of modified proteins and peptides for research in protein structure and function.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, where its protective groups help in the synthesis of complex peptide molecules.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
Mechanism of Action: Boc-DL-Glu(Obzl)-OH itself does not have a direct biological mechanism of action as it is primarily used as an intermediate in peptide synthesis. the peptides synthesized using this compound can have various mechanisms of action depending on their structure and function.
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific peptides synthesized using this compound. These peptides can interact with enzymes, receptors, and other proteins to exert their effects.
Comparison with Similar Compounds
Boc-L-Glu(Obzl)-OH: The L-isomer of Boc-DL-Glu(Obzl)-OH, used in enantiomerically pure peptide synthesis.
Fmoc-DL-Glu(Obzl)-OH: A similar compound with a different protective group (fluorenylmethyloxycarbonyl) for the amino group.
Z-DL-Glu(Obzl)-OH: Another similar compound with a benzyloxycarbonyl (Z) protective group for the amino group.
Uniqueness: this compound is unique due to its combination of Boc and benzyl ester protective groups, which provide stability and ease of removal under specific conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUMMXHVCMISJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13574-84-0, 117997-81-6 |
Source


|
| Record name | 5-Benzyl N-(tert-butoxycarbonyl)-L-2-aminoglutarate, compound withN-dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
